![molecular formula C20H24ClNO2 B4095456 1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4095456.png)
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride
Übersicht
Beschreibung
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that have significant biological and pharmacological properties
Vorbereitungsmethoden
The synthesis of 1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride involves several steps. One efficient route includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This method allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Analyse Chemischer Reaktionen
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further undergo cyclization reactions.
Reduction: Reduction reactions can be performed to obtain different derivatives of the compound.
Common reagents used in these reactions include oxalyl chloride, iron (III) chloride, and methanol-sulfuric acid mixture . The major products formed from these reactions are N-substituted 3,4-dihydroisoquinolinone derivatives .
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling pathways . For example, some isoquinoline derivatives act as androgen receptor antagonists, effectively suppressing the growth of prostate cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride can be compared with other similar compounds, such as:
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea: This compound also belongs to the isoquinoline class and shares similar pharmacological properties.
6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide: Another isoquinoline derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the presence of the ethoxy and propanone groups, which contribute to its distinct pharmacological profile.
Eigenschaften
IUPAC Name |
1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2.ClH/c1-2-19(22)18-9-5-6-10-20(18)23-14-13-21-12-11-16-7-3-4-8-17(16)15-21;/h3-10H,2,11-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZITTXYFICSPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCN2CCC3=CC=CC=C3C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


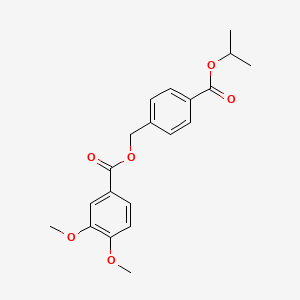
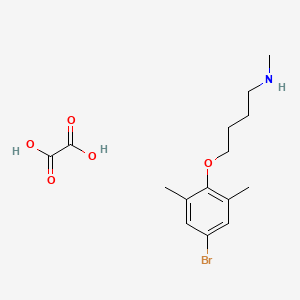
![[2-(2-tert-butylphenoxy)ethyl]methylamine oxalate](/img/structure/B4095405.png)
![N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4095412.png)
![N-[4-(4-bromophenoxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4095415.png)
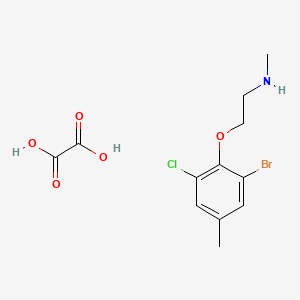
![ethyl 1-[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4095425.png)
![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4095429.png)
![2-[4-(2-pyrimidinylthio)butoxy]benzonitrile](/img/structure/B4095435.png)
![N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4095441.png)
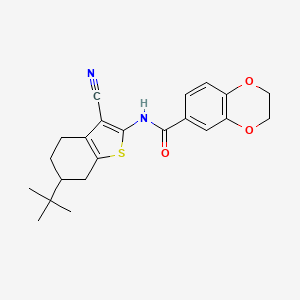
![N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095473.png)
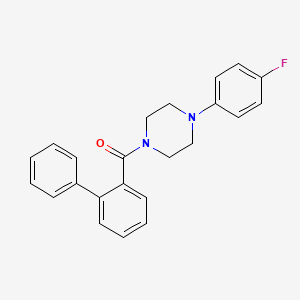
![1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole](/img/structure/B4095489.png)
